![molecular formula C11H13BrN2O5 B1684500 布维地那 CAS No. 69304-47-8](/img/structure/B1684500.png)
布维地那
描述
Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .
科学研究应用
Efficacy in Treating Herpes Zoster
Brivudine has been extensively studied for its effectiveness in treating herpes zoster. Clinical trials have demonstrated that it is significantly more effective than acyclovir, the standard antiviral treatment. Key findings from various studies are summarized in the table below:
Brivudine has shown a faster time to cessation of new vesicle formation compared to acyclovir, indicating its superior antiviral activity . In addition to its efficacy, brivudine is associated with a similar safety profile to acyclovir, with adverse events reported at comparable rates .
Applications in Immunocompromised Patients
Brivudine has also been evaluated for its effectiveness in treating herpes zoster in immunocompromised pediatric patients. A study indicated that oral brivudine was well-tolerated and effective in this vulnerable population, with a significant percentage of patients achieving complete healing within two weeks . The findings suggest that brivudine could serve as an effective outpatient treatment for children with hematological malignancies or other conditions that compromise their immune systems.
Comparative Safety Profile
The safety of brivudine has been a topic of investigation across multiple studies. A meta-analysis encompassing randomized controlled trials indicated no significant difference in adverse reactions between brivudine and other antiviral treatments like acyclovir and valaciclovir . This suggests that while brivudine is more effective, it does not increase the risk of side effects compared to existing therapies.
作用机制
Target of Action
Brivudine primarily targets two key enzymes: Thymidine kinase 2, mitochondrial (TK2) and DNA polymerase . TK2 is a substrate for Brivudine . DNA polymerase, an enzyme of Human herpesvirus 1, is inhibited by Brivudine . These enzymes play crucial roles in the replication of the virus.
Mode of Action
Brivudine, being a nucleoside analogue, resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . Brivudine lacks a specific chemical group that is necessary for further dna chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .
Biochemical Pathways
Brivudine’s action affects the biochemical pathways involved in viral DNA replication. By inhibiting DNA polymerase and acting as a substrate for TK2, Brivudine disrupts the normal replication process of the virus . This leads to the premature termination of the viral DNA chain, thereby suppressing the replication of the virus .
Result of Action
The molecular effect of Brivudine’s action is the inhibition of viral DNA replication, leading to the suppression of the virus . On a cellular level, this results in a decrease in the severity and duration of the symptoms of herpes zoster infections, and accelerates the healing process .
Action Environment
The efficacy of Brivudine can be influenced by various environmental factors. For instance, the reactivation of the varicella-zoster virus, which Brivudine treats, is more common in individuals with weakened immune systems, such as the elderly or those with immunodeficiencies . Therefore, the patient’s health status can significantly impact the efficacy of Brivudine.
生化分析
Biochemical Properties
Brivudine interacts with several enzymes and proteins within the cell. It is a substrate for the enzyme Thymidine kinase 2, mitochondrial . This enzyme plays a crucial role in the salvage pathway of pyrimidine synthesis .
Cellular Effects
Brivudine can affect blood cell counts, leading to conditions like anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) . In some cases, Brivudine has been associated with neurological side effects, such as dizziness, confusion, and tremors .
Molecular Mechanism
Brivudine’s mechanism of action is tied to its status as a nucleoside analogue . It resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . Brivudine lacks a specific chemical group that is necessary for further DNA chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .
Temporal Effects in Laboratory Settings
It is known that Brivudine’s antiviral properties help to suppress the replication of the virus, reduce the severity and duration of the symptoms, and accelerate the healing process .
Metabolic Pathways
It is known that Brivudine is almost completely (>95%) bound to plasma proteins .
Transport and Distribution
Brivudine is well and rapidly absorbed from the gut and undergoes first-pass metabolism in the liver . The resulting metabolite is bromovinyluracil (BVU), which does not have antiviral activity .
准备方法
The preparation of Brivudine involves several synthetic routes and reaction conditions. One method includes the reaction between 2’-deoxy uracil and paraformaldehyde to obtain 5-methylol-2’-deoxy uracil. This intermediate is then oxidized with manganese dioxide to prepare 5-formyl-2’-deoxy uracil. The condensation of 5-formyl-2’-deoxy uracil with malonic acid produces (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil. Finally, the reaction of (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil with N-bromo succimide in the presence of potassium acetate yields Brivudine . This method is noted for its simplicity, high yield, and environmental friendliness, making it suitable for industrial production .
化学反应分析
Brivudine undergoes various chemical reactions, including substitution and phosphorylation. The active compound, Brivudine 5’-triphosphate, is formed through subsequent phosphorylations by viral thymidine kinase and nucleoside-diphosphate kinase . This compound is incorporated into the viral DNA, blocking the action of DNA polymerases and inhibiting viral replication . Common reagents used in these reactions include thymidine kinase and nucleoside-diphosphate kinase . The major product formed from these reactions is Brivudine 5’-triphosphate .
相似化合物的比较
Brivudine is similar to other nucleoside analogues such as aciclovir, valaciclovir, and famciclovir. it is unique due to its higher efficacy in treating herpes zoster and its once-daily dosing regimen . Unlike aciclovir and valaciclovir, which require multiple daily doses, Brivudine is taken once daily, improving patient compliance . Additionally, Brivudine has been found to be more effective than aciclovir in some studies, although this has been disputed due to potential conflicts of interest .
Similar Compounds
- Aciclovir
- Valaciclovir
- Famciclovir
- Idoxuridine
- Trifluridine
生物活性
Brivudine, chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a nucleoside analog primarily used as an antiviral agent against the Varicella-Zoster virus (VZV) and herpes simplex virus (HSV). It exhibits significant biological activity due to its mechanism of action, which involves the inhibition of viral DNA synthesis. This article delves into the biological activity of brivudine, highlighting its pharmacokinetics, efficacy in clinical settings, and potential drug interactions.
Brivudine's antiviral activity is attributed to its selective phosphorylation by viral thymidine kinases (TK) to form its active metabolites: monophosphate (BVDU-MP), diphosphate (BVDU-DP), and triphosphate (BVDU-TP). The triphosphate form competes with deoxythymidine triphosphate (dTTP) for incorporation into viral DNA, leading to the production of defective viral genomes. This mechanism effectively inhibits the replication of VZV and HSV at lower concentrations compared to other antiviral agents like acyclovir and valacyclovir .
Table 1: Pharmacokinetic Properties of Brivudine
Property | Value |
---|---|
Oral Bioavailability | ~90% |
Peak Plasma Concentration (Cmax) | 5.3 μg/mL |
Half-life (t1/2) | 1.5 hours |
Metabolism | Rapidly converted to BVU |
Excretion | Primarily renal |
Clinical Efficacy
Brivudine has been shown to be significantly more effective than acyclovir in treating herpes zoster (HZ). A systematic review indicated that brivudine is 200-100 times more potent in inhibiting VZV replication compared to acyclovir . In a retrospective study involving HZ patients, brivudine demonstrated comparable efficacy in pain relief and lesion healing when compared to other antiviral treatments .
Case Studies
- Immunocompromised Children with Herpes Zoster : A small cohort study reported that 78% of immunocompromised children treated with oral brivudine showed crusting of lesions within one week, with complete healing observed by week two. The study suggested that brivudine could be an effective outpatient treatment for this vulnerable population .
- Elderly Patients : In another study focusing on elderly patients with HZ, brivudine was associated with a significant reduction in postherpetic neuralgia (PHN) development compared to standard treatments. The results indicated that early intervention with brivudine could mitigate long-term complications associated with HZ .
Table 2: Summary of Clinical Studies on Brivudine
Study Type | Population | Outcome |
---|---|---|
Retrospective Study | HZ Patients | Comparable pain relief |
Cohort Study | Immunocompromised Children | 78% crusting within one week |
Randomized Control Trial | Elderly Patients | Reduced incidence of PHN |
Safety Profile and Drug Interactions
While brivudine is generally well-tolerated, it has notable contraindications, particularly concerning its interaction with 5-fluorouracil (5-FU). The degradation product of brivudine, bromovinyluracil (BVU), inhibits dihydropyrimidine dehydrogenase (DPD), leading to increased toxicity when used concurrently with 5-FU or its prodrug capecitabine. Clinicians must be vigilant about this potentially life-threatening interaction .
Table 3: Common Adverse Effects and Contraindications
Adverse Effect | Frequency |
---|---|
Nausea | Common |
Fatigue | Common |
Drug Interaction with 5-FU | Contraindicated |
属性
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBBRURCPAEIQ-PIXDULNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045755 | |
Record name | Brivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-47-8 | |
Record name | Brivudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brivudine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03312 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。